

Application Notes: Biomarker Discovery for Predicting GSK2256098 Sensitivity

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Compound of Interest

Compound Name: [5-[(E)-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea

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Introduction

GSK2256098 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.^{[1][2]} Overexpression and hyperactivation of FAK are common in various cancers, making it an attractive therapeutic target.^{[3][4]} GSK2256098 competitively binds to the ATP-binding pocket of FAK, inhibiting its autophosphorylation at Tyrosine 397 (Y397) and subsequently blocking downstream signaling pathways, primarily the PI3K/Akt and ERK pathways.^{[1][3]} Identifying predictive biomarkers for GSK2256098 sensitivity is critical for patient stratification and maximizing therapeutic benefit. This document outlines potential biomarkers, supporting data, and detailed protocols for their assessment.

FAK Gene Copy Number Gain as a Predictive Biomarker

Amplification of the FAK gene (PTK2) has been identified as a potential biomarker for sensitivity to FAK inhibitors.^[5] Increased FAK gene copy number leads to higher FAK protein expression, creating a dependency on FAK signaling for cancer cell survival.

Preclinical Evidence

Studies have shown a significant correlation between FAK-copy-gain and sensitivity to FAK inhibitors in breast cancer cell lines.[5] While direct studies with GSK2256098 are limited, the principle of FAK dependency suggests that cells with FAK-copy-gain would be more susceptible to FAK inhibition.

PTEN Loss as a Predictive Biomarker

The tumor suppressor Phosphatase and Tensin Homolog (PTEN) is a critical negative regulator of the PI3K/Akt signaling pathway.[6] Loss of PTEN function, a frequent event in many cancers, leads to the constitutive activation of the PI3K/Akt pathway.[6] Interestingly, PTEN also directly dephosphorylates FAK, thus loss of PTEN can lead to increased FAK activation.[6]

Preclinical Evidence

Preclinical studies in uterine cancer models have demonstrated that cells with PTEN mutations are more sensitive to GSK2256098.[7][8] This increased sensitivity is attributed to a greater reliance on the FAK signaling pathway in the absence of PTEN.[7]

Data Summary

The following tables summarize the quantitative data supporting the use of FAK copy number and PTEN status as predictive biomarkers for GSK2256098 sensitivity.

Table 1: GSK2256098 IC50 Values in Various Cancer Cell Lines

Cell Line	Cancer Type	GSK2256098 IC50 (nM)	Reference
U87MG	Glioblastoma	8.5	[4][9]
A549	Lung Cancer	12	[4][9]
OVCAR8	Ovarian Cancer	15	[4][9]
PANC-1	Pancreatic Cancer	>10,000	[4]
L3.6pl	Pancreatic Cancer	~1,000	[4]

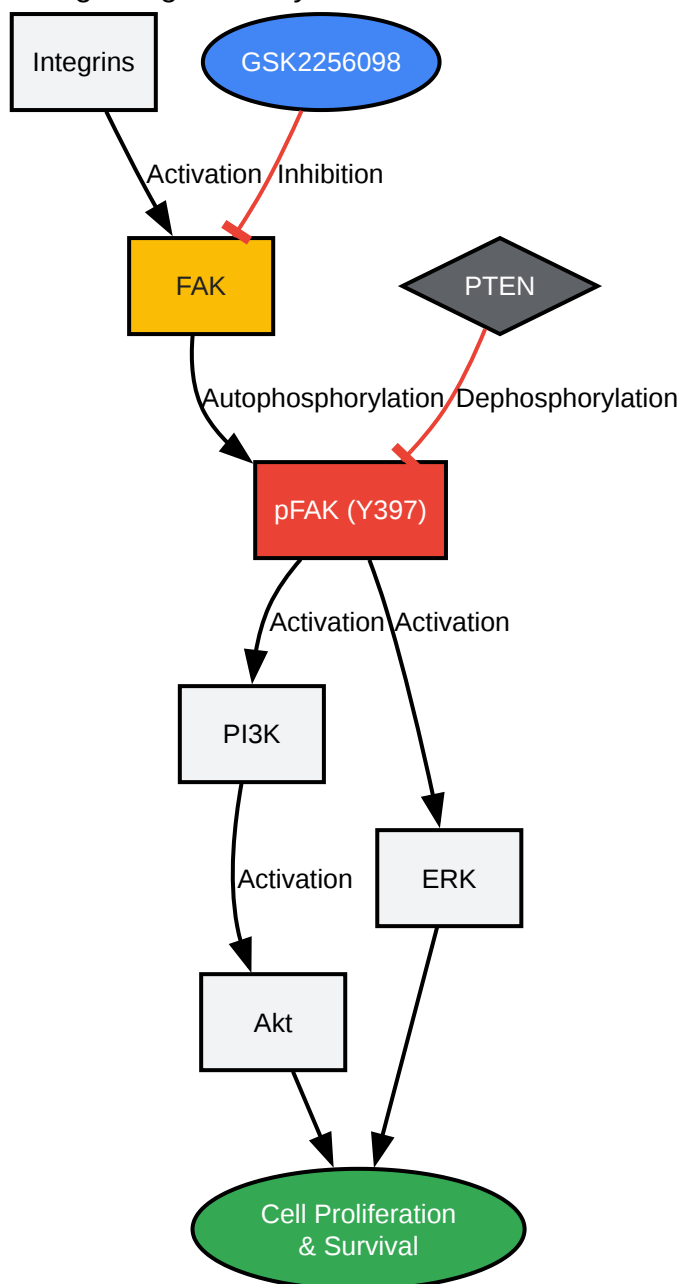
Table 2: Correlation of PTEN Status with GSK2256098 Sensitivity in Uterine Cancer Cells

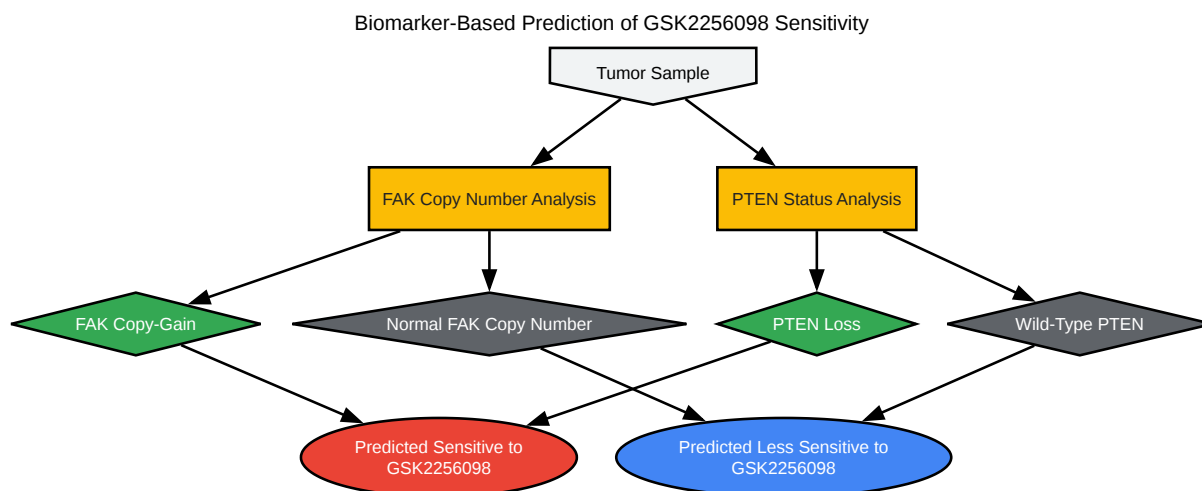
Cell Line	PTEN Status	GSK2256098 IC50	Key Findings	Reference
Ishikawa	Mutated	Lower than Hec1a	Greater inhibition of pFAKY397; Decreased cell viability and enhanced sensitivity to chemotherapy with GSK2256098.	[7]
Hec1A	Wild-type	Higher than Ishikawa	Less sensitive to GSK2256098; pFAKY397 expression unchanged after treatment.	[7]

Signaling Pathway and Biomarker Logic

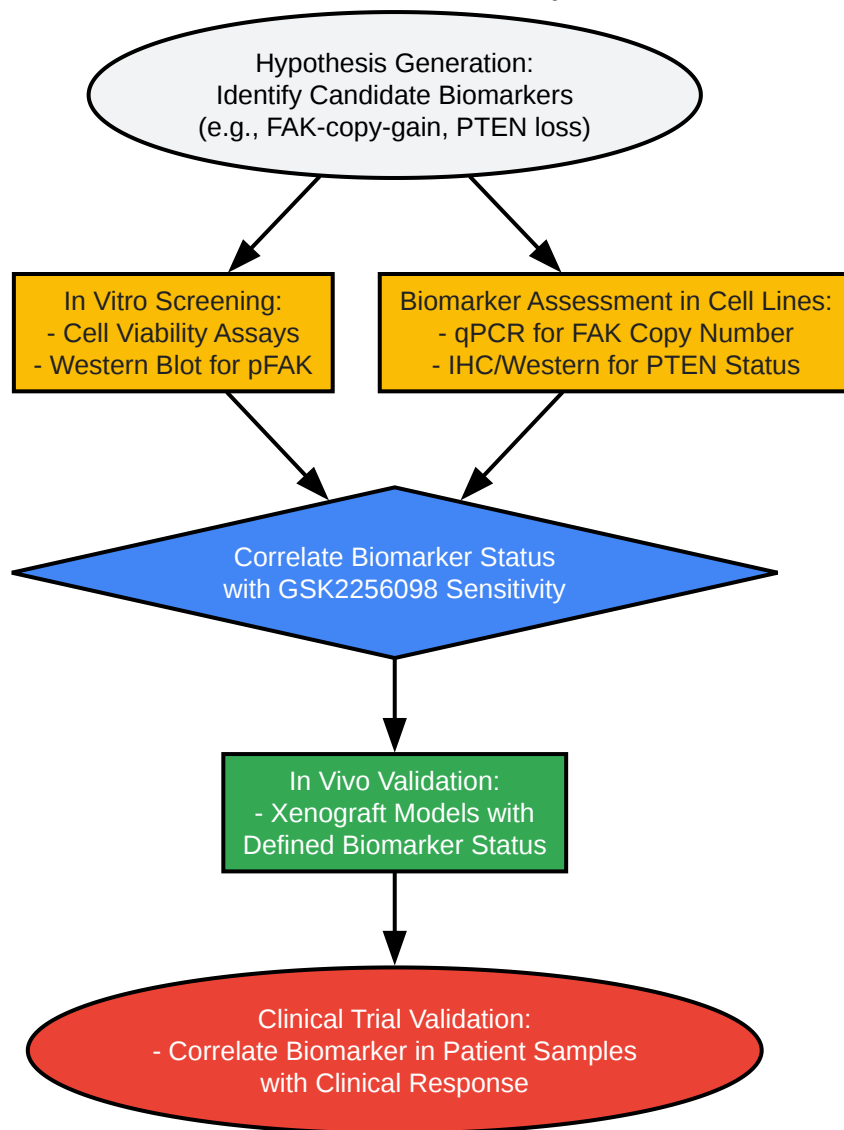
The following diagrams illustrate the FAK signaling pathway and the rationale for using FAK copy number and PTEN status as predictive biomarkers for GSK2256098 sensitivity.

FAK Signaling Pathway and GSK2256098 Inhibition





Workflow for Biomarker Discovery and Validation



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